4-Chloro-2-(pyrrolidin-1-yl)pyridine

概要

説明

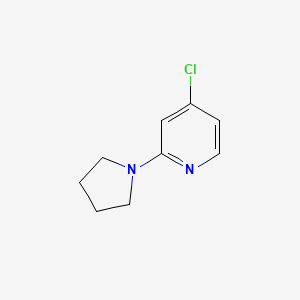

4-Chloro-2-(pyrrolidin-1-yl)pyridine is a chemical compound characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a pyrrolidin-1-yl group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine typically involves the following steps:

Chlorination: The starting material, 2-(pyrrolidin-1-yl)pyridine, undergoes chlorination to introduce the chlorine atom at the 4-position. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to ensure efficient production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions: 4-Chloro-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as this compound-N-oxide.

Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced oxidation states.

Substitution: The chlorine atom at the 4-position can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as alkyl halides or aryl halides are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: this compound-N-oxide

Reduction Products: Reduced derivatives of this compound

Substitution Products: Various alkyl or aryl substituted derivatives

科学的研究の応用

Medicinal Chemistry

4-Chloro-2-(pyrrolidin-1-yl)pyridine has been extensively studied for its potential therapeutic applications. It serves as a precursor in the development of various pharmaceuticals due to its ability to interact with biological targets such as enzymes and receptors.

- Drug Development : The compound has shown promise in the development of drugs targeting neurological disorders and cancer treatment. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.

- Biological Activity : Research indicates that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated its efficacy in modulating pathways involved in cell proliferation and apoptosis.

Biological Studies

In biological research, this compound is utilized to study interactions with various biomolecules.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding its mechanism of action and potential therapeutic effects.

- Receptor Interaction : Investigations into how this compound interacts with various receptors can provide insights into its role in signaling pathways, particularly in the central nervous system .

Industrial Applications

Beyond medicinal uses, this compound plays a role in industrial chemistry.

- Synthesis of Agrochemicals : It is used as an intermediate in the production of agrochemicals, contributing to the development of herbicides and pesticides that target specific plant processes.

- Chemical Manufacturing : The compound is also employed in the synthesis of dyes and other industrial chemicals, showcasing its versatility as a building block for complex organic molecules.

Case Study 1: Drug Development

A recent study focused on synthesizing derivatives of this compound aimed at enhancing anti-cancer activity. The research involved modifying the pyridine ring to improve binding affinity to cancer cell receptors. Results indicated that certain derivatives exhibited significantly improved potency compared to the parent compound, validating the approach of structure-activity relationship (SAR) studies .

Another investigation assessed the anti-inflammatory effects of this compound derivatives in vitro. The study demonstrated that these compounds could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications for inflammatory diseases. This highlights the importance of further exploring this compound's biological profile.

作用機序

The mechanism by which 4-Chloro-2-(pyrrolidin-1-yl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

類似化合物との比較

2-chloro-4-(pyrrolidin-1-yl)pyrimidine

2-chloro-4-(pyrrolidin-1-yl)benzohydrazide

This comprehensive overview highlights the significance of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

生物活性

4-Chloro-2-(pyrrolidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClN2, with a molecular weight of approximately 196.66 g/mol. The compound features a pyridine ring substituted at the 4-position with a chlorine atom and a pyrrolidine moiety at the 2-position.

Antimicrobial Activity

Research has indicated that compounds containing pyridine and pyrrolidine moieties exhibit notable antimicrobial properties. For instance, derivatives of pyridine have been shown to possess antibacterial and antifungal activities against various pathogens. The presence of halogen substituents, such as chlorine, enhances the bioactivity of these compounds .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.025 mg/mL |

| This compound | Escherichia coli | 0.020 mg/mL |

Anticancer Activity

The compound has also been investigated for its potential in cancer treatment. Similar pyridine derivatives have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression. Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis of pyridine derivatives indicates that modifications to the pyridine ring and the introduction of various substituents can significantly influence biological activity. For example, the position and nature of substituents on the pyridine ring can enhance potency against specific targets, such as kinases or microbial pathogens .

Study on Antiparasitic Activity

A recent study explored the antiparasitic potential of compounds similar to this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The study revealed that certain derivatives exhibited sub-micromolar potency in inhibiting T. cruzi infection, suggesting that modifications to the pyridine scaffold could lead to effective treatments for parasitic infections .

Pharmacokinetic Studies

Pharmacokinetic evaluations demonstrated that derivatives of this compound exhibit varying degrees of metabolic stability and clearance rates in vivo. Such studies are crucial for understanding the therapeutic viability of these compounds in clinical settings .

特性

IUPAC Name |

4-chloro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBUXNZPPWMZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670373 | |

| Record name | 4-Chloro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-01-7 | |

| Record name | 4-Chloro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。